molecular formula C9H8F3NO B1613732 6-(Trifluoromethyl)indolin-5-ol CAS No. 200711-19-9

6-(Trifluoromethyl)indolin-5-ol

Cat. No.: B1613732
CAS No.: 200711-19-9
M. Wt: 203.16 g/mol
InChI Key: WPDMTKCNJNBHRW-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)indolin-5-ol is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a trifluoromethyl group in the compound enhances its chemical stability and biological activity, making it a valuable compound for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Trifluoromethyl)indolin-5-ol can be achieved through several methods. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring. For this compound, the starting materials would include a trifluoromethyl-substituted aryl hydrazine and a suitable ketone or aldehyde.

Another method involves the metal-free oxidative trifluoromethylation of indoles. This method uses trifluoromethyl sulfonyl chloride (CF3SO2Cl) as the trifluoromethylating agent and proceeds under mild conditions to introduce the trifluoromethyl group at the desired position on the indole ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of starting materials, catalysts, and solvents, as well as reaction temperature and time, are carefully controlled to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethyl)indolin-5-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The indole ring can be reduced to form indoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) and sulfonyl chlorides are used under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of 6-(Trifluoromethyl)indolin-5-one.

    Reduction: Formation of 6-(Trifluoromethyl)indoline-5-ol.

    Substitution: Formation of various substituted indole derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)indolin-5-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to biological targets, increasing its potency and selectivity. The indole ring structure allows for interactions with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

    6-(Trifluoromethyl)indole: Lacks the hydroxyl group, resulting in different chemical reactivity and biological activity.

    5-Hydroxyindole: Lacks the trifluoromethyl group, affecting its stability and potency.

    6-(Trifluoromethyl)indoline: Reduced form of the indole ring, with different chemical properties and applications.

Uniqueness

6-(Trifluoromethyl)indolin-5-ol is unique due to the presence of both the trifluoromethyl group and the hydroxyl group on the indole ring. This combination enhances its chemical stability, biological activity, and versatility in various scientific research applications .

Properties

IUPAC Name

6-(trifluoromethyl)-2,3-dihydro-1H-indol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO/c10-9(11,12)6-4-7-5(1-2-13-7)3-8(6)14/h3-4,13-14H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPDMTKCNJNBHRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=CC(=C(C=C21)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90627003
Record name 6-(Trifluoromethyl)-2,3-dihydro-1H-indol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90627003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

200711-19-9
Record name 6-(Trifluoromethyl)-2,3-dihydro-1H-indol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90627003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 5-methoxy-6-trifluoromethylindoline (D9, 7.5 g, 34.3 mmol) and iodotrimethylsilane (12.5 ml, 89.3 mmol) in dry chloroform (70 ml) was heated under reflux for 65 h. Methanol was then added cautiously with stirring to the cooled mixture, and solvent was then removed in vacuo. The residue was treated with saturated sodium bicarbonate solution and water until basic, and then extracted with dichloromethane/methanol. The organic extract was washed with brine, dried and evaporated. The residue was extracted with ether in a Soxhlet apparatus, and concentration of the resultant solution gave the title compound in three crops (total 2.85 g, 41%), m.p.>180° (decomp.).
Quantity
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70 mL
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(Trifluoromethyl)indolin-5-ol
Reactant of Route 2
6-(Trifluoromethyl)indolin-5-ol
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6-(Trifluoromethyl)indolin-5-ol
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6-(Trifluoromethyl)indolin-5-ol
Reactant of Route 5
6-(Trifluoromethyl)indolin-5-ol
Reactant of Route 6
6-(Trifluoromethyl)indolin-5-ol

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